![molecular formula C10H19N B14412703 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-69-0](/img/structure/B14412703.png)
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler aromatic heterocycle with similar reactivity.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting unique biological activities.
Uniqueness
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other pyrrole derivatives .
Propiedades
Número CAS |
87390-69-0 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2,3a,6-trimethyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-10(2)7-11(3)6-9(8)10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
FWEGXLPUHZCQPM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C1CN(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



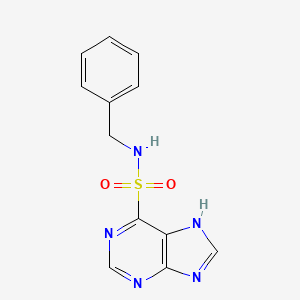
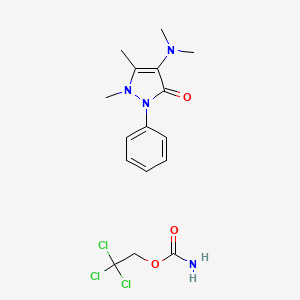
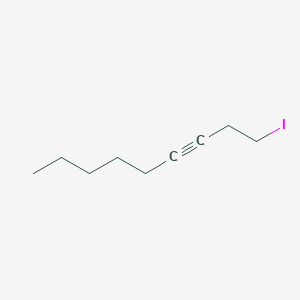
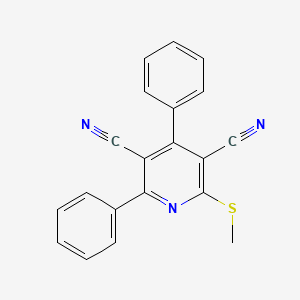
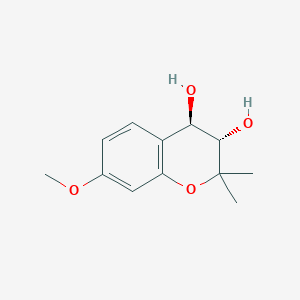
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
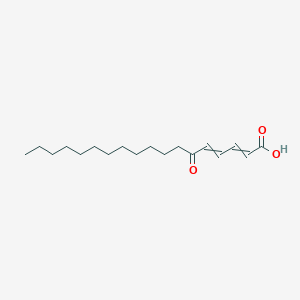
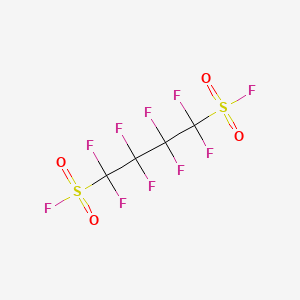
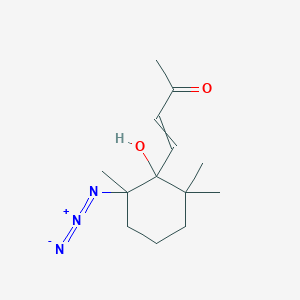
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

